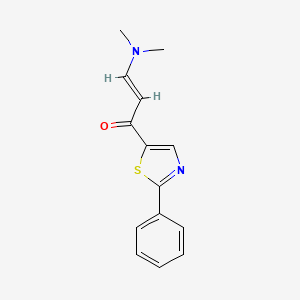

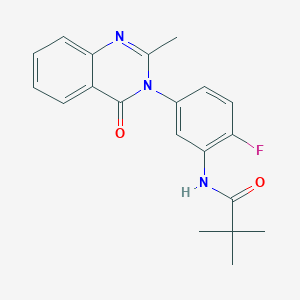

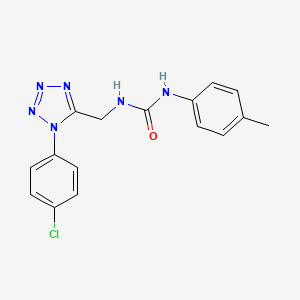

![molecular formula C14H16N2O4S B2412880 methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1356783-17-9](/img/structure/B2412880.png)

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds due to its unique chemical properties. In

Aplicaciones Científicas De Investigación

Nucleophilic Substitutions Catalyzed by Palladium(0)

One application involves the use of sulfonate esters and acetate esters, similar in structure to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, in nucleophilic substitutions catalyzed by palladium(0). These reactions are significant for synthesizing cyclopropylideneethyl derivatives, offering high synthetic potential for building complex molecules. The study highlights the reactivity of such compounds with various nucleophiles, offering insights into their application in organic synthesis (Stolle et al., 1992).

Improved Synthesis of Clopidogrel Sulfate

Another research application is found in the improved synthesis pathways for pharmaceuticals like Clopidogrel Sulfate. The synthesis involves intermediate stages where compounds structurally related to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate play a crucial role. These pathways highlight the practicality of using such compounds in drug synthesis due to advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

Synthesis and Use of Fluorescent Molecular Probes

Research into the synthesis of fluorescent molecular probes also utilizes compounds with functionalities similar to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate. These studies focus on developing solvatochromic dyes and fluorescent probes for biological events and processes. The electron transfer systems in these molecules, facilitated by sulfonate groups, enable strong solvent-dependent fluorescence, ideal for sensitive biological imaging and studies (Diwu et al., 1997).

Synthesis of Thiazoles with Antimicrobial Activities

Compounds related to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate are also explored for synthesizing thiazoles and their derivatives with antimicrobial activities. These studies include reactions with various reagents to produce molecules with potential antimicrobial properties, indicating the role of such compounds in developing new antibiotics or antifungal agents (Wardkhan et al., 2008).

Photophysical Properties and Sensing Applications

Moreover, research into the photophysical properties of hemicyanine derivatives, where sulfonylaminoacetate compounds serve as structural analogs, showcases their application in developing fluorescence sensors for ions like Cu2+ in water and living cells. These compounds' ability to undergo specific interactions leading to fluorescence quenching or enhancement is crucial for designing sensitive and selective sensors for environmental monitoring or biomedical diagnostics (Zhou et al., 2012).

Propiedades

IUPAC Name |

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(9-8-15)11-14(17)20-2/h3-7,10H,9,11H2,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEJOVIRTOISRX-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC#N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC#N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

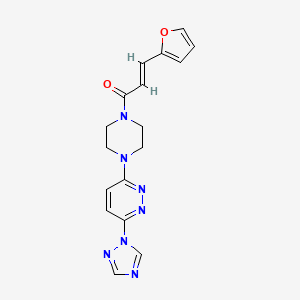

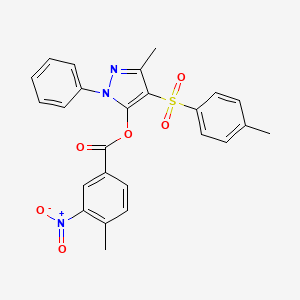

![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2412802.png)

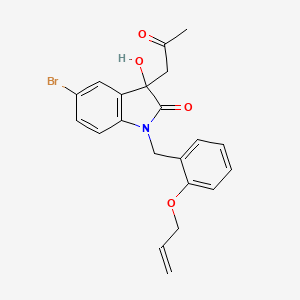

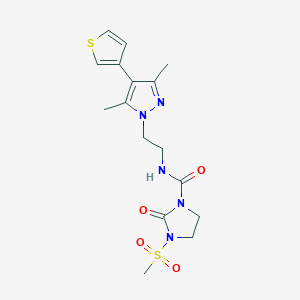

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)

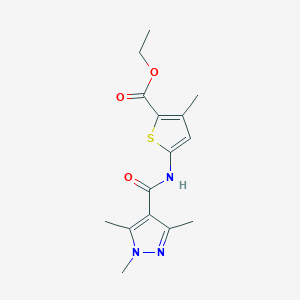

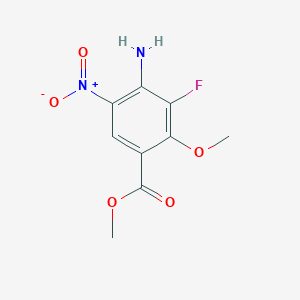

![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)

![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)